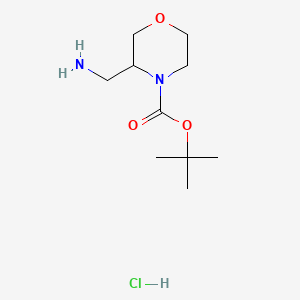

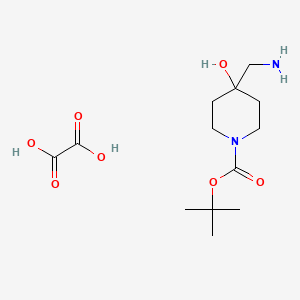

tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

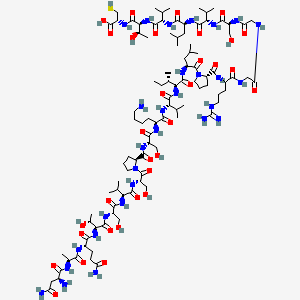

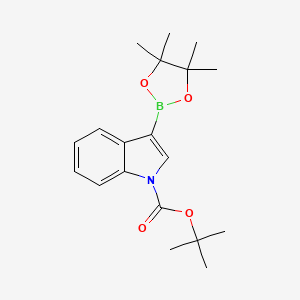

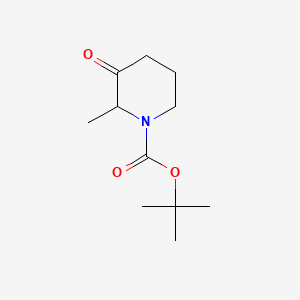

Tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate is a chemical compound with the CAS Number: 1588440-96-3. It has a molecular weight of 320.34 and its IUPAC name is tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O3.C2H2O4/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13;3-1(4)2(5)6/h15H,4-8,12H2,1-3H3;(H,3,4)(H,5,6) . This code provides a unique representation of the molecule’s structure.

Applications De Recherche Scientifique

-

Synthesis of Biologically Active Natural Products

- Field : Organic Chemistry

- Application : The compound tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Method : The compound was synthesized starting from commercially available 4-bromo-1H-indole using simple reagents .

- Results : The compound was synthesized with good yield and selectivity .

-

Synthesis and Biological Evaluation of N-Boc Piperazine Derivatives

- Field : Medicinal Chemistry

- Application : Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and evaluated for their biological activities .

- Method : The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .

- Results : Both compounds were found to be moderately active against several microorganisms .

-

Study of Enzyme Catalysis, Drug Metabolism, and Protein-Protein Interactions

- Field : Biochemistry

- Application : (S)-BAMM-4-oxalate, a compound similar to “tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate”, has been used in a variety of scientific research applications, such as the study of enzyme catalysis, drug metabolism, and protein-protein interactions.

- Method : The specific methods of application or experimental procedures would depend on the specific study being conducted.

- Results : The results or outcomes obtained would also depend on the specific study being conducted.

-

Asymmetric N-Heterocycle Synthesis via Sulfinimines

- Field : Organic Chemistry

- Application : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades. The present review attempts to provide an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .

- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being conducted .

- Results : The results or outcomes obtained would also depend on the specific synthesis being conducted .

-

Synthesis of Biologically Active Natural Products

- Field : Organic Chemistry

- Application : The compound tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Method : The compound was synthesized starting from commercially available 4-bromo-1H-indole using simple reagents .

- Results : The compound was synthesized with good yield and selectivity .

-

Asymmetric N-Heterocycle Synthesis via Sulfinimines

- Field : Organic Chemistry

- Application : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades. The present review attempts to provide an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .

- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being conducted .

- Results : The results or outcomes obtained would also depend on the specific synthesis being conducted .

Safety And Hazards

The safety data sheet for a similar compound, tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

Propriétés

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.C2H2O4/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13;3-1(4)2(5)6/h15H,4-8,12H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSRFBZYCJTGCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate | |

CAS RN |

1588440-96-3 |

Source

|

| Record name | 1-Piperidinecarboxylic acid, 4-(aminomethyl)-4-hydroxy-, 1,1-dimethylethyl ester, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588440-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592205.png)